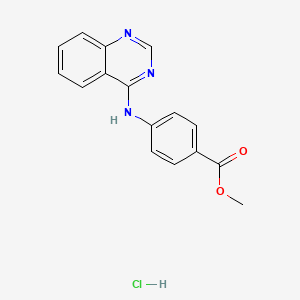![molecular formula C16H21NO5 B4944191 diethyl {[(2-ethoxyphenyl)amino]methylene}malonate](/img/structure/B4944191.png)
diethyl {[(2-ethoxyphenyl)amino]methylene}malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl {[(2-ethoxyphenyl)amino]methylene}malonate, also known as DEM, is a chemical compound that has been widely used in scientific research for many years. DEM is a versatile molecule that has been used in various fields of research, including organic chemistry, biochemistry, and pharmacology. DEM is a valuable tool for researchers due to its unique properties and its ability to interact with biological systems.
Mechanism of Action
The mechanism of action of diethyl {[(2-ethoxyphenyl)amino]methylene}malonate is complex and varies depending on the system being studied. diethyl {[(2-ethoxyphenyl)amino]methylene}malonate is a potent nucleophile that can react with a variety of electrophiles. In biochemistry, diethyl {[(2-ethoxyphenyl)amino]methylene}malonate is often used to study the interactions between enzymes and substrates. diethyl {[(2-ethoxyphenyl)amino]methylene}malonate can form covalent bonds with the active site of enzymes, which can result in the inhibition of enzyme activity. In pharmacology, diethyl {[(2-ethoxyphenyl)amino]methylene}malonate is often used to study the binding of ligands to receptors. diethyl {[(2-ethoxyphenyl)amino]methylene}malonate can form covalent bonds with receptors, which can result in the activation or inhibition of receptor activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of diethyl {[(2-ethoxyphenyl)amino]methylene}malonate are complex and vary depending on the system being studied. diethyl {[(2-ethoxyphenyl)amino]methylene}malonate has been shown to have a range of effects on biological systems, including the inhibition of enzyme activity, the activation or inhibition of receptor activity, and the modulation of cellular signaling pathways. diethyl {[(2-ethoxyphenyl)amino]methylene}malonate has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using diethyl {[(2-ethoxyphenyl)amino]methylene}malonate in lab experiments are its unique properties, its ability to interact with biological systems, and its relatively simple synthesis method. The limitations of using diethyl {[(2-ethoxyphenyl)amino]methylene}malonate in lab experiments are its potential toxicity and the need for careful handling.
Future Directions
There are many future directions for research involving diethyl {[(2-ethoxyphenyl)amino]methylene}malonate. One area of research is the development of new synthetic methods for diethyl {[(2-ethoxyphenyl)amino]methylene}malonate and related compounds. Another area of research is the development of new applications for diethyl {[(2-ethoxyphenyl)amino]methylene}malonate in biochemistry and pharmacology. Additionally, there is a need for further research into the biochemical and physiological effects of diethyl {[(2-ethoxyphenyl)amino]methylene}malonate, as well as its potential toxicity and safety concerns.
In conclusion, diethyl {[(2-ethoxyphenyl)amino]methylene}malonate is a valuable tool for scientific research due to its unique properties and its ability to interact with biological systems. diethyl {[(2-ethoxyphenyl)amino]methylene}malonate has been used in various fields of research, including organic chemistry, biochemistry, and pharmacology. The synthesis of diethyl {[(2-ethoxyphenyl)amino]methylene}malonate is relatively simple, and there are many future directions for research involving diethyl {[(2-ethoxyphenyl)amino]methylene}malonate.
Synthesis Methods
The synthesis of diethyl {[(2-ethoxyphenyl)amino]methylene}malonate involves the condensation of diethyl malonate with 2-ethoxyaniline in the presence of a base. This reaction results in the formation of a Schiff base, which is then reduced with sodium borohydride to yield diethyl {[(2-ethoxyphenyl)amino]methylene}malonate. The synthesis of diethyl {[(2-ethoxyphenyl)amino]methylene}malonate is relatively simple and can be carried out in a laboratory setting with standard equipment and reagents.
Scientific Research Applications
Diethyl {[(2-ethoxyphenyl)amino]methylene}malonate has been used in various fields of scientific research due to its unique properties. diethyl {[(2-ethoxyphenyl)amino]methylene}malonate is a potent nucleophile that can react with a variety of electrophiles, making it a valuable tool for organic chemists. diethyl {[(2-ethoxyphenyl)amino]methylene}malonate has also been used in biochemistry and pharmacology to study the mechanisms of action of various compounds. diethyl {[(2-ethoxyphenyl)amino]methylene}malonate has been used to study the interactions between enzymes and substrates, as well as the binding of ligands to receptors.
properties
IUPAC Name |
diethyl 2-[(2-ethoxyanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-4-20-14-10-8-7-9-13(14)17-11-12(15(18)21-5-2)16(19)22-6-3/h7-11,17H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGKPHDKPXUUOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC=C(C(=O)OCC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl {[(2-ethoxyphenyl)amino]methylidene}propanedioate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}-2-ethoxybenzene](/img/structure/B4944127.png)
![1-(3-bromobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4944128.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(3-methylbenzyl)-3-piperidinol](/img/structure/B4944134.png)
![3-{[(3,5-dichlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4944137.png)



![2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4944171.png)
![N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide](/img/structure/B4944173.png)


![3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B4944200.png)